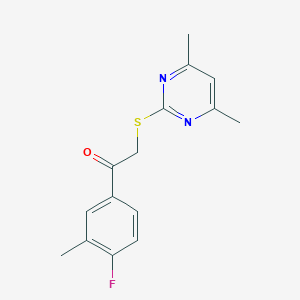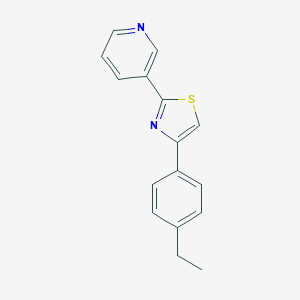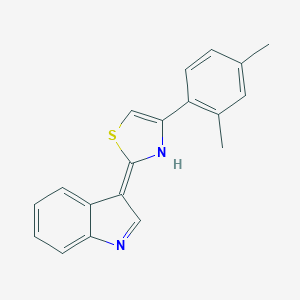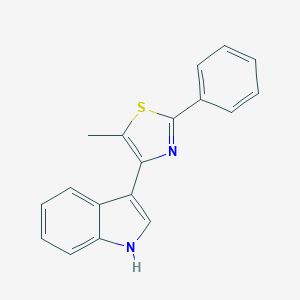
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate, also known as TDIQ, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. TDIQ is a heterocyclic compound that contains two carboxylate groups, an isoxazole ring, and three methoxy groups attached to a phenyl ring.
Mécanisme D'action
The mechanism of action of Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the activity of the protein kinase CK2, which is involved in various signaling pathways. Finally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have various biochemical and physiological effects, including its ability to inhibit cell growth, induce apoptosis, and reduce inflammation. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has several advantages for lab experiments, including its high potency and specificity. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have high potency against cancer cells and other disease targets, making it a useful tool for studying these diseases. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have high specificity, meaning that it only affects certain targets and does not have off-target effects. However, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate also has limitations, including its potential toxicity and lack of selectivity for certain targets.
Orientations Futures
There are several future directions for research on Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate, including its potential use in cancer therapy, its effects on the central nervous system, and its anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate and to develop more specific and less toxic analogs. Finally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate could also be studied for its potential use in other disease areas, such as autoimmune diseases and cardiovascular diseases.
Méthodes De Synthèse
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate can be synthesized through a multistep process starting from 2,4,6-trimethoxybenzaldehyde and ethyl acetoacetate. The first step involves the condensation of these two compounds to form 3-(2,4,6-trimethoxyphenyl)-2-propen-1-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazole. The final step involves the esterification of the diacid with ethanol to form Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate.
Applications De Recherche Scientifique
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been studied for its potential use in various research applications, including its ability to inhibit the growth of cancer cells, its anti-inflammatory properties, and its effects on the central nervous system. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. Finally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have effects on the central nervous system, including its ability to improve memory and reduce anxiety.
Propriétés
Formule moléculaire |
C18H23NO8 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
diethyl (4R,5S)-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C18H23NO8/c1-6-25-17(20)14-15(19-27-16(14)18(21)26-7-2)13-11(23-4)8-10(22-3)9-12(13)24-5/h8-9,14,16H,6-7H2,1-5H3/t14-,16+/m1/s1 |
Clé InChI |
NMWCULIGMOKBRG-ZBFHGGJFSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1[C@H](ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OCC |
SMILES |
CCOC(=O)C1C(ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1C(ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)
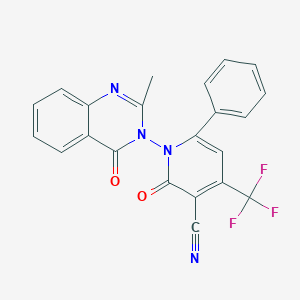
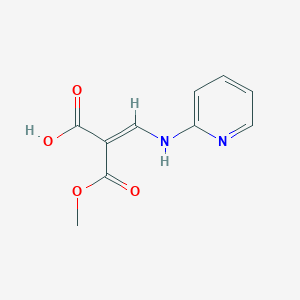
![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)

![1-(4-Methylphenyl)-2-[(4-methyl-2-quinolinyl)sulfanyl]ethanone](/img/structure/B289474.png)
